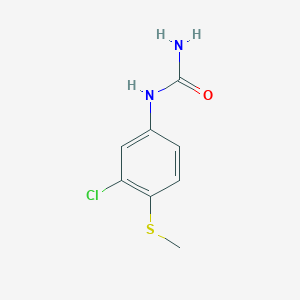
(3-Chloro-4-methylsulfanylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4-methylsulfanylphenyl)urea is an organic compound with the molecular formula C8H9ClN2OS. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a chloro group, a methylsulfanyl group, and a phenylurea moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methylsulfanylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-chloro-4-methylsulfanylphenylamine with an isocyanate derivative under mild conditions. This reaction can be carried out in the presence of a catalyst or under catalyst-free conditions, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using environmentally friendly and cost-effective methods. The use of water as a solvent and the avoidance of organic co-solvents are preferred to minimize environmental impact. The reaction conditions are optimized to achieve high yields and chemical purity, making the process suitable for commercial applications .
化学反应分析
Types of Reactions
(3-Chloro-4-methylsulfanylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a corresponding hydrogen derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrogen derivatives, and various substituted phenylurea compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
(3-Chloro-4-methylsulfanylphenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
作用机制
The mechanism of action of (3-Chloro-4-methylsulfanylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to its observed biological activities .
相似化合物的比较
Similar Compounds
(3-Chloro-4-methylphenyl)urea: Similar in structure but lacks the methylsulfanyl group.
(4-Chlorophenyl)methylsulfanylurea: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
(3-Chloro-4-methylsulfanylphenyl)urea is unique due to the presence of both the chloro and methylsulfanyl groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to undergo various reactions and exhibit diverse biological activities, making it a valuable compound for further study and development.
属性
IUPAC Name |
(3-chloro-4-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-13-7-3-2-5(4-6(7)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZBAJKMEOBTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
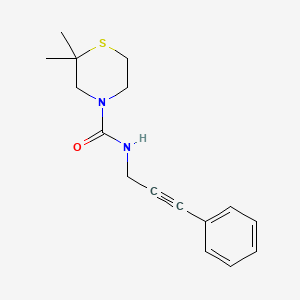
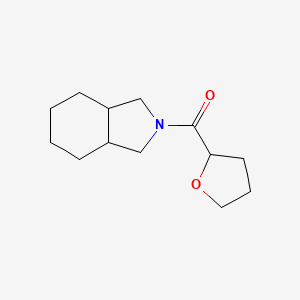
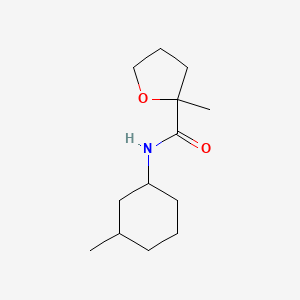
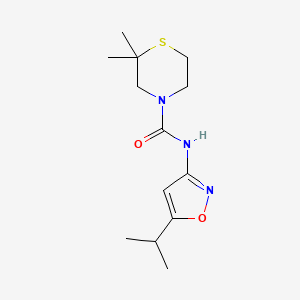
![2-azaspiro[4.5]decan-2-yl-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7609333.png)
![1-(3-chlorophenyl)-3-[(3S)-3-hydroxypyrrolidin-1-yl]pyrrolidin-2-one](/img/structure/B7609334.png)
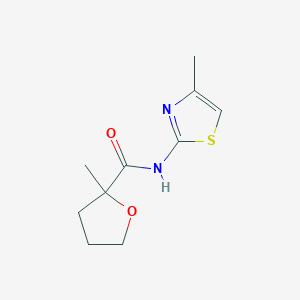
![4-Methyl-1-(pyridin-4-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B7609343.png)
![N,N-diethyl-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide](/img/structure/B7609349.png)
![5-[(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7609356.png)
![3-(4-butan-2-yl-1,3-thiazol-2-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B7609359.png)
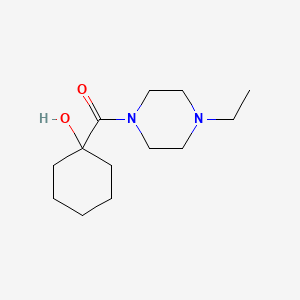
![3-(3-Chloropyridin-4-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7609402.png)

